REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]
|
Name
|
|
Quantity
|
0.045 mol
|
Type
|
reactant
|
Smiles
|
CC(=C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OCCC(C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]
|
Name
|
|
Quantity
|
0.045 mol
|
Type
|
reactant
|
Smiles
|
CC(=C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OCCC(C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]
|
Name
|
|
Quantity
|
0.045 mol
|
Type
|
reactant
|
Smiles
|
CC(=C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OCCC(C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |